molecular formula C20H24FN5O2 B2548561 7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415511-15-6

7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2548561
CAS RN: 2415511-15-6
M. Wt: 385.443
InChI Key: CPVRXZFVAKMERA-UHFFFAOYSA-N
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Description

The compound “7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO : ≥ 100 mg/mL (187.41 mM); Water : < 0.1 mg/mL (insoluble). The predicted pKa is 14.33±0.10 .

Mechanism of Action

The compound is a highly efficient, selective RET (c-RET) inhibitor, with an IC50 value of 0.4 nM for WT RET (c-RET). It also has effective inhibitory action against some common RET (c-RET) oncogenic mutations .

Future Directions

The future directions for research on “7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one” and similar compounds could involve further exploration of their synthesis, molecular structure, and potential applications in medicine and other fields .

properties

IUPAC Name

7-fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-13(2)19-23-18(28-24-19)11-25-7-5-14(6-8-25)10-26-12-22-17-9-15(21)3-4-16(17)20(26)27/h3-4,9,12-14H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVRXZFVAKMERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

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